physicochemical properties of methyl lactate for solvent selection
physicochemical properties of methyl lactate for solvent selection
An In-Depth Technical Guide to the Physicochemical Properties of Methyl Lactate for Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl lactate is emerging as a high-performance, sustainable solvent with significant potential across the pharmaceutical, chemical, and materials science sectors. Derived from the esterification of lactic acid, typically sourced from renewable feedstocks like corn, it presents a compelling alternative to conventional petrochemical-based solvents.[1] This guide provides a comprehensive analysis of methyl lactate's core physicochemical properties, offering a technical framework for its evaluation and implementation in research, development, and manufacturing. Its unique combination of broad solvency, low toxicity, and ready biodegradability makes it a prime candidate for green chemistry initiatives without compromising performance.[2][3] We will explore the causal relationships between its molecular structure and solvent behavior, detail its performance characteristics, and provide standardized protocols for its characterization, empowering scientists to make informed solvent selection decisions.
Introduction: The Rise of a Bio-Derived Solvent
The imperative to develop safer, more sustainable chemical processes has driven the search for green solvents. Methyl lactate (CH₃CH(OH)COOCH₃) has garnered significant attention due to its favorable environmental profile and versatile performance.[3] It is a colorless liquid with a mild, characteristic odor, produced from renewable resources.[1][4] Unlike many traditional solvents, methyl lactate is non-toxic, readily biodegradable, and has a low potential for bioaccumulation.[5] Its molecular structure, featuring both a hydroxyl (-OH) and an ester (-COOCH₃) group, imparts a unique polarity and hydrogen bonding capability, making it an effective solvent for a wide range of substances, including polar and non-polar compounds.[2][6] This versatility is critical in drug development, where it can function as a solvent for active pharmaceutical ingredients (APIs), an excipient in formulations, and a carrier to enhance bioavailability.[2][6]
Core Physicochemical Properties of Methyl Lactate
A thorough understanding of a solvent's physical and chemical properties is fundamental to its selection for any application. The following tables summarize the key quantitative data for methyl lactate.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈O₃ | [7] |
| Molar Mass | 104.10 g/mol | [7] |
| CAS Number | 547-64-8 (for DL-racemic) | [7][8] |
| Appearance | Colorless, transparent liquid | [7][8] |
| Boiling Point | 144 - 145 °C (at 760 mmHg) | [7][8] |
| Melting Point | -66 °C | [8] |
| Density | 1.093 g/cm³ (at 20 °C) | [7][8] |
| Vapor Pressure | 1.85 - 3.5 mmHg (at 25 °C) | [7][9] |
| Vapor Density | 3.6 (Air = 1) | [7][9] |
| Refractive Index | ~1.413 - 1.415 (at 20 °C) | [7][8][10] |
Table 2: Solvent Characteristics and Parameters
| Property | Value | Source(s) |
| Water Solubility | Miscible (hydrolyzes slowly) | [7][8] |
| Solubility in Organics | Miscible with most alcohols and organic solvents | [8] |
| Viscosity | 3.106 cP (at 20 °C) | [10] |
| Surface Tension | 35 dyn/cm (at 20 °C) | [10] |
| Hansen Solubility Parameters (HSP) | δD (Dispersion): 17.07 MPa½δP (Polar): 8.59 MPa½δH (Hydrogen Bonding): 14.64 MPa½ | [11] |
Table 3: Safety and Environmental Profile
| Property | Value | Source(s) |
| Flash Point | 49 - 51 °C (closed cup) | [7][8][12] |
| Autoignition Temperature | 385 °C (725 °F) | [7][9] |
| Flammability Limits | LEL: 2.2% | [9][10] |
| Biodegradability | Readily biodegradable | [1][7] |
| Toxicity (Oral, Rat LD50) | >5,000 mg/kg | [10][13] |
| Henry's Law Constant | 4.8 x 10⁻⁷ atm·m³/mol | [7][9] |
Implications for Solvent Selection in Research and Drug Development
The data presented above translates into tangible benefits and specific considerations for laboratory and industrial applications.
Solvency Power and Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Methyl lactate's balanced HSP profile (δD: 17.07, δP: 8.59, δH: 14.64) explains its broad solvency.[11] The significant hydrogen bonding component (δH) is due to its hydroxyl group, while the ester functionality contributes to its polarity (δP). This combination allows it to effectively dissolve a wide range of materials, from polymers like nitrocellulose and cellulose acetate to various active pharmaceutical ingredients (APIs), making it a versatile choice for synthesis, purification, and formulation.[2][6]
Logical Framework: Solvent Selection Workflow
The following diagram illustrates a structured approach to solvent selection, integrating performance requirements with safety and environmental considerations.
Caption: A multi-phase workflow for rational solvent selection.
A Green Alternative in Chemical Synthesis and Formulations
Methyl lactate serves as a sustainable medium for various chemical reactions, including esterifications and condensations.[1] Its high boiling point (144-145 °C) makes it suitable for reactions requiring elevated temperatures, while its low volatility reduces workplace exposure and emissions of volatile organic compounds (VOCs).[1][7] In pharmaceutical formulations, its low toxicity and skin-penetrating properties are highly advantageous.[6] It can act as a carrier to improve the solubility and bioavailability of poorly soluble drugs, a critical challenge in modern drug development.[2][6]
Safety, Stability, and Environmental Impact
With a flash point of approximately 49-51°C, methyl lactate is a flammable liquid (Category 3) and requires appropriate handling and storage away from ignition sources.[7][14][15] It is known to hydrolyze in the presence of water, acids, or bases, breaking down into lactic acid and methanol; this should be considered for long-term storage and in formulation design.[8] From an environmental perspective, its key strength is its ready biodegradability.[1][7] Its low Henry's Law constant indicates it is not expected to volatilize significantly from water, minimizing its atmospheric impact.[7][9]
Experimental Protocols for Solvent Characterization
To ensure self-validating and reproducible results, standardized experimental protocols are essential.
Protocol: Determination of Solute Solubility in Methyl Lactate
This protocol outlines a standard method for determining the equilibrium solubility of a solid (e.g., an API) in methyl lactate at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of the solid solute to a known volume or mass of methyl lactate in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle.
-
Filtration: Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of the solute using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Experimental Workflow: Solubility Determination
Caption: Step-by-step workflow for solubility measurement.
Protocol: Viscosity Measurement of a Methyl Lactate Solution
This protocol describes the use of a cone-and-plate rheometer to determine the dynamic viscosity of a solution prepared with methyl lactate.
Methodology:
-
Instrument Setup: Turn on the rheometer and the temperature control unit. Set the desired measurement temperature (e.g., 25.0 ± 0.1 °C).
-
Calibration: Perform a zero-gap calibration as per the instrument's standard operating procedure.
-
Sample Loading: Place a sufficient amount of the test solution (e.g., a polymer dissolved in methyl lactate) onto the lower plate of the rheometer.
-
Geometry Positioning: Lower the upper cone geometry to the measurement gap. Remove any excess sample that has squeezed out to ensure an accurate measurement.
-
Equilibration: Allow the sample to thermally equilibrate at the set temperature for at least 5 minutes.
-
Measurement: Perform the viscosity measurement by applying a controlled shear rate and measuring the resulting shear stress. For simple fluids, a steady-state flow sweep across a range of shear rates can confirm Newtonian behavior (viscosity is independent of shear rate).
-
Data Recording: Record the dynamic viscosity in Pascal-seconds (Pa·s) or centipoise (cP).
Conclusion
Methyl lactate stands out as a highly effective, bio-based solvent with a compelling profile for scientists and researchers in drug development and beyond. Its balanced solvency, rooted in its unique molecular structure, allows it to dissolve a wide array of compounds.[2][6] When coupled with its high boiling point, low toxicity, and ready biodegradability, it represents a significant advancement in green chemistry.[1][7] By understanding its specific physicochemical properties and applying rigorous experimental protocols for its characterization, researchers can confidently leverage methyl lactate to create safer, more sustainable, and highly effective chemical processes and formulations.
Molecular Structure of Methyl Lactate
The functionality of methyl lactate is derived directly from its molecular structure, which includes a chiral center, a hydroxyl group, and an ester group.
Caption: Molecular structure of methyl 2-hydroxypropanoate.
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